N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” is a compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely consist of a benzothiazole core with an ethylthio group at the 4-position and a benzamide group at the 5-position . The exact geometry would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would depend on its specific structure. Benzothiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often crystalline solids at room temperature .Scientific Research Applications
Transfer Hydrogenation of Ketones
The compound has been used in the synthesis of carboxamide carbonyl-ruthenium (II) complexes, which have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .
Excited State Hydrogen Bond and Proton Transfer
The compound has been studied for its photophysical phenomena in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .
Excited State Dynamical Process
The compound has been used in a detailed theoretical simulation about the excited state dynamical process for the novel (benzo[d]thiazol-2-yl)-5-(9H-carbazol-9-yl)phenol molecule .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZANXJLMZCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide |
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